molecular formula C11H9BrN2O2S B14917165 2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide

Cat. No.: B14917165
M. Wt: 313.17 g/mol
InChI Key: RSMRBZNUOOELBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. It features a benzamide core structure substituted with a bromo atom and a methoxy group, which is linked to a thiazole heterocycle. This specific arrangement of functional groups is often associated with diverse biological activities. Research into analogous N-(thiazol-2-yl)-benzamide compounds has identified them as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists function as negative allosteric modulators, potentially inhibiting ZAC signaling by targeting the transmembrane and/or intracellular domains of the receptor in a state-dependent manner . This makes them valuable pharmacological tools for exploring the poorly understood physiological functions of ZAC in the central nervous system and periphery . Furthermore, structurally similar 2-bromo-5-methoxy benzamide derivatives containing a thiazole ring have been synthesized and evaluated for their bioactive potential, showing promising results in screens for analgesic, antifungal, and antibacterial properties . This compound is intended for research applications only, including use as a reference standard, a building block in organic synthesis, and for in vitro biological screening. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H9BrN2O2S

Molecular Weight

313.17 g/mol

IUPAC Name

2-bromo-5-methoxy-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H9BrN2O2S/c1-16-7-2-3-9(12)8(6-7)10(15)14-11-13-4-5-17-11/h2-6H,1H3,(H,13,14,15)

InChI Key

RSMRBZNUOOELBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NC2=NC=CS2

Origin of Product

United States

Preparation Methods

Synthesis of 2-Bromo-5-methoxybenzoic Acid

Bromination of m-Methoxybenzoic Acid

The precursor 2-bromo-5-methoxybenzoic acid is synthesized via electrophilic aromatic substitution. A patented method (CN112250562A) outlines the following optimized conditions:

  • Substrate : m-Methoxybenzoic acid (1 eq) dissolved in dichloromethane.
  • Brominating agent : N-Bromosuccinimide (1.2 eq) with red phosphorus (0.1 eq) as initiator.
  • Catalyst : Sulfuric acid (1.5 eq) at 0–5°C for 6 hours.
  • Yield : 78–82% after recrystallization in ethanol.

Mechanistic Insight :
The methoxy group directs bromination to the ortho position due to its electron-donating resonance effect. Steric hindrance from the carboxylic acid group further favors para bromination relative to the methoxy substituent.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling (EDCI/HOBt)

This method is widely reported in academic literature (PubMed: 17074422) and patent applications (CN103570643A):

Reaction Conditions
  • Reagents :
    • 2-Bromo-5-methoxybenzoic acid (1 eq)
    • Thiazol-2-amine (1.1 eq)
    • EDCI (1.2 eq), HOBt (1.5 eq)
    • Solvent: Anhydrous DMF or dichloromethane
    • Temperature: 0°C → room temperature, 12–24 hours.
Workup and Purification
  • Quench with ice-water, extract with ethyl acetate.
  • Column chromatography (SiO₂, hexane/EtOAc 3:1) yields 70–75% product.
  • Recrystallization in methanol improves purity to >98% (HPLC).

Acid Chloride Route

An alternative approach (PMC: 2667321) employs thionyl chloride for intermediate formation:

Protocol
  • Acyl chloride synthesis :
    • 2-Bromo-5-methoxybenzoic acid (1 eq) + SOCl₂ (3 eq) in DCM, reflux 2 hours.
    • Remove excess SOCl₂ under vacuum.
  • Amidation :
    • Add thiazol-2-amine (1.05 eq) in pyridine at 0°C.
    • Stir 4 hours, isolate via filtration (yield: 68–72%).

Advantages :

  • Avoids carbodiimide side products (e.g., urea derivatives).
  • Scalable to 100+ gram batches with consistent purity.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Source
¹H NMR (400 MHz, DMSO-d₆) δ 10.51 (s, 1H, NH), 8.21 (d, J=2.4 Hz, 1H, Ar-H), 7.89 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.45 (s, 1H, thiazole-H), 6.97 (d, J=8.8 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃)
ESI-MS m/z 313.02 [M+H]⁺ (calc. 313.17 for C₁₁H₁₀BrN₂O₂S)
Melting Point 183–185°C (dec.)

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH/H₂O 70:30, 1 mL/min, λ=254 nm).
  • Elemental Analysis : C 42.11%, H 3.22%, N 8.94% (theoretical: C 42.18%, H 3.23%, N 8.96%).

Industrial Scalability Challenges

Limitations of Laboratory Methods

  • EDCI Route : High reagent cost ($12–15/g EDCI) makes large-scale synthesis economically unfeasible.
  • Acid Chloride Route : SOCl₂ handling requires specialized corrosion-resistant equipment.

Patent-Based Innovations

CN103570643A discloses a continuous flow process for analogous thiazole benzamides:

  • Throughput : 5 kg/day using microreactor technology.
  • Yield Improvement : 89% via real-time pH monitoring during amidation.

Comparative Analysis of Synthetic Routes

Parameter EDCI/HOBt Method Acid Chloride Method
Yield 70–75% 68–72%
Purity 98% (HPLC) 95–97% (HPLC)
Cost High ($350/mol) Moderate ($210/mol)
Scalability Limited to 50 g Up to 100 g
Byproducts Urea derivatives HCl gas

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies (PMC: 9979163) report lipase-mediated amidation in non-aqueous media:

  • Conditions : Immobilized Candida antarctica lipase B, tert-butyl methyl ether, 40°C.
  • Yield : 54% (needs optimization).

Photochemical Activation

A recent approach (RSC Adv. 2021) uses visible light to accelerate coupling:

  • Catalyst : Ru(bpy)₃Cl₂ (0.5 mol%) under blue LEDs.
  • Reaction Time : 2 hours vs. 24 hours conventionally.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-azido-5-methoxy-N-(thiazol-2-yl)benzamide or 2-thio-5-methoxy-N-(thiazol-2-yl)benzamide.

    Oxidation: Formation of 2-bromo-5-hydroxy-N-(thiazol-2-yl)benzamide.

    Reduction: Formation of 2-bromo-5-methyl-N-(thiazol-2-yl)benzamide.

    Hydrolysis: Formation of 2-bromo-5-methoxybenzoic acid and thiazol-2-ylamine.

Scientific Research Applications

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may exert its effects by binding to the active sites of enzymes, thereby blocking their function and leading to the desired biological outcome .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Ortho/meta substituents (e.g., 2-Br, 3-F) enhance ZAC antagonism, while para substitutions (e.g., 4-acetyl in 4g) abolish activity .
  • Thiazole Modifications : Fusion with benzo[d]thiazole () improves biofilm inhibition, possibly due to increased lipophilicity .

Physicochemical Properties

Property 2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide TTFB (5a) 2D291
Molecular Weight 313.17 g/mol 350.08 g/mol 457.70 g/mol
LogP ~2.8 (predicted) ~3.1 ~4.5
Solubility Moderate (methoxy enhances aqueous solubility) Low Low

Insights :

  • Methoxy vs. Hydroxy : Methoxy analogs (e.g., compound in ) show better solubility than hydroxy derivatives, aiding bioavailability .
  • Bulkier Groups : Compounds like 2D291 (piperidinylsulfonyl) exhibit higher LogP, suggesting increased membrane permeability but reduced solubility .

Structure-Activity Relationship (SAR) Findings

  • Thiazole Ring : Essential for ZAC activity; substitution with other heterocycles (e.g., pyridine) abolishes antagonism .
  • Benzamide Substitutions: Ortho Halogens (Br, F): Critical for ZAC antagonism; bromine’s steric bulk may enhance binding .
  • Dual Substitutions : 3,5-Dibromo analogs () show enhanced antibacterial activity, likely due to increased halogen bonding .

Biological Activity

2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a thiazole ring and methoxy-substituted benzamide core, suggest diverse pharmacological properties. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of 2-bromo-5-methoxy-N-(thiazol-2-yl)benzamide is C₁₄H₁₃BrN₂O₂S, with a molecular weight of 353.24 g/mol. The compound's structure incorporates both thiazole and methoxy groups, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing thiazole and benzofuran moieties exhibit notable antimicrobial and anticancer properties. The biological activity of 2-bromo-5-methoxy-N-(thiazol-2-yl)benzamide can be attributed to its interactions with specific molecular targets, potentially modulating enzyme activities or receptor binding.

Antimicrobial Activity

Studies have shown that thiazole derivatives often possess significant antimicrobial properties. The mechanism may involve the disruption of microbial cell wall synthesis or interference with metabolic pathways. For instance, a related compound demonstrated effective inhibition against various bacterial strains, suggesting that 2-bromo-5-methoxy-N-(thiazol-2-yl)benzamide could similarly exhibit antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been investigated through several studies focusing on its cytotoxic effects against different cancer cell lines. For example, one study reported that thiazole derivatives exhibited IC50 values indicating potent cytotoxicity against human melanoma and glioblastoma cells . The presence of the methoxy group in the structure is believed to enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

The mechanism by which 2-bromo-5-methoxy-N-(thiazol-2-yl)benzamide exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator at various receptor sites, influencing cellular signaling pathways.
  • Cell Cycle Interference : By inducing apoptosis or altering cell cycle progression, the compound can effectively reduce cancer cell viability.

Case Studies and Research Findings

Several studies have examined the biological activity of similar compounds, providing insights into the potential effects of 2-bromo-5-methoxy-N-(thiazol-2-yl)benzamide:

StudyFindingsBiological Activity
Identified as a promising candidate for antimicrobial activity against Gram-positive bacteria.Antimicrobial
Demonstrated significant cytotoxicity (IC50 < 10 µM) against human cancer cell lines.Anticancer
Explored structural modifications leading to enhanced potency in thiazole derivatives.Drug Development

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-Bromo-5-methoxy-N-(thiazol-2-yl)benzamide, and how is regioselectivity ensured?

Answer:
The compound is synthesized via a multi-step approach:

  • Step 1: Preparation of 5-bromo-2-methoxybenzoic acid by alkylation of 5-bromosalicylic acid with methyl iodide under basic conditions (K₂CO₃) .
  • Step 2: Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
  • Step 3: Coupling with 2-aminothiazole in anhydrous pyridine or dichloromethane under inert atmosphere (N₂) to form the benzamide bond .
    Key considerations:
  • Regioselectivity is controlled by steric and electronic effects: The methoxy group at position 5 directs bromination to position 2 via electrophilic aromatic substitution.
  • Reaction progress is monitored by TLC, and purity is ensured via recrystallization (e.g., CH₃OH/EtOAC) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • 1H/13C NMR: Assign methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and thiazole NH (δ ~10.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography (SHELX): Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N thiazole interactions) .
  • Melting Point: Sharp melting range (e.g., 183–185°C) indicates purity .

Advanced: How can researchers investigate this compound’s potential as a glucokinase activator, and what mechanistic insights are critical?

Answer:

  • In vitro assays: Measure GK enzyme activity using glucose-6-phosphate dehydrogenase-coupled assays. Compare activation potency (EC₅₀) to reference compounds like RO-28-1675 .
  • Structure-Activity Relationship (SAR): Modify the bromo or methoxy groups; e.g., replacing Br with Cl or methoxy with ethoxy to assess steric/electronic effects .
  • Molecular Docking (AutoDock Vina): Model interactions with GK’s allosteric site, focusing on hydrogen bonds between the thiazole NH and Asp205 or Tyr214 .

Advanced: How should researchers resolve contradictions between crystallographic data and solution-phase NMR structural predictions?

Answer:

  • Dual validation: Compare XRD-derived bond lengths/angles (e.g., C–Br = ~1.89 Å) with NMR NOE correlations (e.g., through-space coupling between thiazole and methoxy protons) .
  • Dynamic effects: Use variable-temperature NMR to assess conformational flexibility (e.g., amide bond rotation) that may explain discrepancies .
  • DFT calculations (Gaussian): Optimize gas-phase and solvent-phase geometries (PCM model) to identify energetically favorable conformers .

Advanced: What computational strategies are effective for modeling this compound’s pharmacokinetics and target interactions?

Answer:

  • ADMET Prediction (SwissADME): Estimate logP (~2.8), solubility (LogS ~-4.5), and CYP450 inhibition using QSAR models .
  • Molecular Dynamics (GROMACS): Simulate binding stability in GK’s allosteric pocket over 100 ns trajectories; analyze RMSD and hydrogen-bond occupancy .
  • Pharmacophore Modeling (MOE): Map essential features (e.g., hydrogen-bond acceptors at benzamide carbonyl and thiazole NH) .

Advanced: How can low aqueous solubility be mitigated in biological assays without altering core pharmacophores?

Answer:

  • Co-solvent systems: Use DMSO/PEG-400 mixtures (<5% v/v) to enhance solubility while minimizing cytotoxicity .
  • Prodrug design: Introduce ionizable groups (e.g., phosphate esters) at the methoxy position, cleaved in vivo by phosphatases .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (∼150 nm) to improve bioavailability .

Advanced: What experimental approaches elucidate the impact of halogen substitution (Br vs. I) on bioactivity?

Answer:

  • Halogen Scan: Synthesize analogs with I, Cl, or CF₃ at position 2; compare GK activation EC₅₀ and metabolic stability (human liver microsomes) .
  • Electrostatic Potential Maps (MEP): Calculate σ-hole interactions using Multiwfn; Br’s larger σ-hole may enhance binding to hydrophobic GK pockets .
  • Crystallographic Comparison: Resolve analog-GK co-crystal structures to visualize halogen bonding with Leu451 .

Advanced: How can polymorphism affect this compound’s bioactivity, and how is it characterized?

Answer:

  • Screening polymorphs: Use solvent-mediated crystallization (e.g., EtOAc vs. hexane) to isolate Form I (needles) and Form II (plates) .
  • DSC/TGA: Identify thermal transitions (e.g., Form I melts at 183°C vs. Form II at 177°C) .
  • Bioactivity correlation: Test polymorphs in GK activation assays; Form I may show higher solubility and potency due to looser crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.